1-Ethynylcyclopentanol
Overview
Description
1-Ethynylcyclopentanol is an organic compound with the molecular formula C₇H₁₀O . It is characterized by the presence of an ethynyl group (−C≡CH) attached to a cyclopentanol ring. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research .
Mechanism of Action
Target of Action
1-Ethynylcyclopentanol is a chemical compound with the molecular formula C7H10O It’s known that the compound can cause respiratory irritation , suggesting that it may interact with respiratory system targets.
Mode of Action
Given its potential to cause respiratory irritation , it might interact with receptors or enzymes in the respiratory system, leading to changes in cellular function.
Result of Action
Exposure to the compound may result in symptoms such as respiratory irritation, cough, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s action might be influenced by factors such as temperature, pH, and the presence of other substances. In the case of this compound, it’s recommended to prevent further leakage or spillage if safe to do so and to avoid letting the product enter drains , indicating that environmental containment is important for safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetylene in the presence of a strong base such as sodium amide (NaNH₂). The reaction proceeds via the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to acetylene, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: 1-ethenylcyclopentanol or 1-ethylcyclopentanol.
Substitution: 1-chlorocyclopentanol or 1-bromocyclopentanol.
Scientific Research Applications
1-Ethynylcyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Ethynylcyclopentanol can be compared with other similar compounds such as:
1-Ethynylcyclohexanol: Similar structure but with a six-membered ring.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a cyclopentanol ring.
3,5-Dimethyl-1-hexyn-3-ol: Contains additional methyl groups and a different ring structure.
Uniqueness: this compound is unique due to its five-membered ring structure combined with an ethynyl group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1-ethynylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7(8)5-3-4-6-7/h1,8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDOONLLAJAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066191 | |
Record name | Cyclopentanol, 1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-19-3 | |
Record name | 1-Ethynylcyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17356-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynylcyclopentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17356-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134047 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanol, 1-ethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanol, 1-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynylcyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Ethynylcyclopentanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LB5RD2XU4 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Ethynylcyclopentanol so interesting for organometallic synthesis?
A: this compound possesses both an alcohol group and an alkyne group, providing diverse coordination sites for metal centers. This enables the creation of various organometallic complexes with unique properties. For instance, it readily reacts with ruthenium complexes to yield cationic cycloalkenyl vinylidene complexes or neutral enynyl complexes. [] Furthermore, its reaction with tungsten complexes can generate alkenyl-vinylidene complexes that can be further protonated to form alkenyl-carbyne complexes. []
Q2: How does the structure of this compound influence its reactivity?
A: The presence of both a hydroxyl group and an acetylide unit in this compound allows for non-traditional hydrogen bonding interactions, as observed in the crystal structures of gold(I) bis(acetylide) complexes containing this ligand. [] This hydrogen bonding can influence molecular packing and, consequently, the properties of the resulting materials.
Q3: Can you elaborate on the luminescent properties observed in this compound-containing metal complexes?
A: this compound has been used as a building block for fascinating luminescent materials. When incorporated into gold-copper alkynyl clusters, it gives rise to polymorphism, with different crystal forms exhibiting distinct photoluminescent characteristics. [] The intensity of the emitted light can be dramatically enhanced by manipulating the intermetallic bonding within the cluster, making the emission progressively more metal-centered. [] Notably, these materials can exhibit vapochromic behavior, with their luminescent properties changing upon exposure to solvent vapors. []
Q4: Are there any structural studies on this compound-containing complexes?
A: Yes, numerous X-ray crystallographic studies have been conducted on complexes incorporating this compound. For instance, the structures of gold(I) bis(acetylide) complexes with this ligand have been determined, revealing intriguing hydrogen bonding patterns. [] Similarly, the crystal structures of ruthenium complexes featuring this compound-derived ligands have provided valuable insights into the coordination modes and geometries adopted by this versatile ligand. [, ]
Q5: Have any computational studies been performed on systems involving this compound?
A: DFT calculations have been employed to investigate the electronic structures and understand the electronic transitions responsible for the luminescent properties of gold-copper alkynyl clusters incorporating this compound. [] These studies provide a theoretical basis for interpreting experimental observations and designing new materials with tailored properties.
Q6: What is the significance of the 3-ethynylcyclopentenyl radical derived from this compound?
A: The 3-ethynylcyclopentenyl radical, structurally related to this compound, has been detected in the gas phase and characterized spectroscopically. [] This radical, containing a resonance-stabilized 1-vinylpropargyl chromophore, is suggested to be an important intermediate in combustion and astrochemical environments. [] Its identification and characterization enhance our understanding of complex chemical reactions in diverse environments.
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